molecular formula C13H8ClFN2O3 B5724042 N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide

N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide

Cat. No.: B5724042
M. Wt: 294.66 g/mol
InChI Key: JPKRRHBGUIIOBR-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a 4-chloro-3-nitroaniline moiety linked via an amide bond to a 2-fluorobenzoyl group. This compound combines electron-withdrawing substituents (chloro, nitro, and fluoro groups) that influence its electronic, steric, and physicochemical properties.

Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, conformational flexibility, and stability in solid-state structures . The ortho-fluorine on the benzoyl ring likely induces steric effects and influences molecular packing in crystalline forms .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-10-6-5-8(7-12(10)17(19)20)16-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKRRHBGUIIOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: N-(4-chloro-3-aminophenyl)-2-fluorobenzamide.

    Oxidation: Oxidized derivatives of the amide group.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the nitro and chloro groups enhances its binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key differences between N-(4-chloro-3-nitrophenyl)-2-fluorobenzamide and structurally related compounds:

Compound Name Molecular Formula Substituents Key Properties References
This compound C₁₃H₈ClFN₂O₃ - 2-F (benzoyl)
- 4-Cl, 3-NO₂ (aniline)
Expected high melting point due to nitro group; potential for halogen bonding N/A
Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) C₁₃H₈F₃NO - 2-F (benzoyl)
- 2,3-diF (aniline)
Melting point: 100–102°C; planar aromatic rings; 1D hydrogen-bonded chains
JOFHAO (2-chloro-N-(2,3-dichlorophenyl)benzamide) C₁₃H₈Cl₃NO - 2-Cl (benzoyl)
- 2,3-diCl (aniline)
Z′ = 2 (two independent molecules); mixed conformations in crystal packing
N-(4-Fluorophenyl)-3-nitrobenzamide C₁₃H₉FN₂O₃ - 3-NO₂ (benzoyl)
- 4-F (aniline)
Cambridge ID: 5273148; nitro group enhances electrophilicity
N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide C₁₃H₈BrClFNO - 4-F (benzoyl)
- 4-Br, 3-Cl (aniline)
Molecular weight: 328.56; bromine adds steric bulk

Crystallographic and Hydrogen-Bonding Behavior

  • Fo23 : Exhibits coplanar aromatic rings (interplanar angle: 0.5°) with amide groups tilted ~23° from the aromatic planes. Strong 1D amide···amide hydrogen bonds (N1···O1 = 3.054 Å) along the a-axis and weaker C–H···F/O interactions stabilize the crystal lattice .
  • JOFHAO : Unlike Fo23, it crystallizes in space group Pc with two independent molecules (Z′ = 2). One conformation mirrors Fo23, while the other rotates the benzoyl ring by ~180°, highlighting substituent-dependent conformational flexibility .
  • Halogen bonding (Cl···O/N) could dominate over C–H···F interactions.

Q & A

Q. Basic Characterization :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm amide bond formation (δ ~8.5 ppm for aromatic protons) and nitro group presence .
  • FT-IR : Identify C=O stretching (~1650 cm<sup>-1</sup>) and NO2 asymmetric stretching (~1520 cm<sup>-1</sup>) .
    Advanced Analysis :
    High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass verification (error < 2 ppm). For polymorph identification, use powder X-ray diffraction (PXRD) paired with thermal gravimetric analysis (TGA) .

How do researchers address contradictory bioactivity data in pharmacological studies?

Q. Data Reconciliation Strategy :

  • Dose-Response Curves : Validate IC50 values across multiple assays (e.g., kinase inhibition vs. apoptosis induction) .
  • Selectivity Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities with off-target receptors .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out false positives caused by metabolite interference .

What experimental designs are recommended for studying its fluorescence properties?

Q. Spectrofluorometric Protocols :

  • pH-Dependent Studies : Measure fluorescence intensity across pH 2.7–10.1 using 0.1 M HCl/NaOH buffers. Optimal emission is typically observed near pH 7.4 .
  • Quenching Experiments : Titrate with heavy metal ions (e.g., Pb<sup>2+</sup>) to assess complex formation via Stern-Volmer plots .

How can synthetic byproducts be minimized during large-scale production?

Q. Advanced Process Chemistry :

  • Flow Reactors : Continuous flow systems reduce side reactions by maintaining precise temperature control and residence times.
  • In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediates and adjust reagent ratios dynamically .

What computational tools are used to predict its pharmacokinetic properties?

Q. In Silico Methods :

  • ADMET Prediction : Software like SwissADME calculates bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability with target proteins (e.g., kinase domains) using GROMACS or AMBER .

How is crystallographic twinning addressed during structure determination?

Q. Crystallography Workflow :

  • Twinning Detection : Use SHELXD to identify twin laws and refine data with the HKLF 5 format in SHELXL .
  • Data Merging : Apply the CrysAlisPro scaling algorithm to deconvolute overlapping reflections .

What strategies validate the compound’s toxicity profile in preclinical studies?

Q. Toxicity Screening :

  • In Vitro Cytotoxicity : MTT assays on HEK293 and HepG2 cell lines (48-hour exposure) .
  • In Vivo Acute Toxicity : Administer escalating doses (10–100 mg/kg) to murine models, monitoring organ histopathology and serum biomarkers (ALT, AST) .

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